molecular formula C20H19N3O3 B5785125 2-cyclohexyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide

2-cyclohexyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide

カタログ番号 B5785125
分子量: 349.4 g/mol
InChIキー: QDRUSTFNBXIFHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyclohexyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-613, which is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 has a unique mechanism of action that targets the mitochondrial tricarboxylic acid (TCA) cycle, leading to the disruption of cancer cell metabolism and inducing apoptosis.

科学的研究の応用

CPI-613 has shown potential applications in various fields of scientific research. The most significant application of CPI-613 is in cancer research, where it has shown promising results in preclinical and clinical studies. CPI-613 has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial TCA cycle, leading to the inhibition of ATP production and the accumulation of reactive oxygen species (ROS). CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

作用機序

CPI-613 targets the mitochondrial TCA cycle, which is responsible for the production of ATP in cells. CPI-613 binds to the enzymes that are involved in the TCA cycle, leading to the inhibition of ATP production and the accumulation of ROS. The accumulation of ROS leads to the disruption of the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have significant biochemical and physiological effects in cancer cells. CPI-613 disrupts the mitochondrial TCA cycle, leading to the inhibition of ATP production and the accumulation of ROS. The accumulation of ROS leads to the disruption of the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells. CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

実験室実験の利点と制限

CPI-613 has several advantages for lab experiments. CPI-613 is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 has a unique mechanism of action that targets the mitochondrial TCA cycle, leading to the disruption of cancer cell metabolism and inducing apoptosis. CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, CPI-613 has some limitations for lab experiments. CPI-613 is a relatively new compound, and more research is needed to understand its full potential. CPI-613 is also a complex compound, and its synthesis requires specialized equipment and expertise.

将来の方向性

There are several future directions for the research on CPI-613. One of the most significant future directions is the development of CPI-613 as a potential anticancer drug. CPI-613 has shown promising results in preclinical and clinical studies, and more research is needed to understand its full potential. Another future direction is the investigation of the mechanism of action of CPI-613. The unique mechanism of action of CPI-613 makes it a promising compound for cancer research, and more research is needed to understand how it targets the mitochondrial TCA cycle. Additionally, the development of new synthesis methods for CPI-613 may lead to the production of more potent analogs that could have even greater potential in cancer treatment.

合成法

The synthesis of CPI-613 involves the reaction of 2-cyclohexyl-1,3-dioxoimidazolidine-4,5-dicarboxylic acid with pyridine-3-carboxylic acid and isatin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CPI-613 as a white crystalline solid with a melting point of 212-214°C.

特性

IUPAC Name

2-cyclohexyl-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(22-14-5-4-10-21-12-14)13-8-9-16-17(11-13)20(26)23(19(16)25)15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRUSTFNBXIFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。